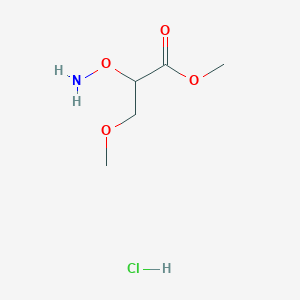

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride” is a chemical compound with the CAS Number: 2248172-23-6 . It has a molecular weight of 155.58 . The compound is stored at a temperature of 4 degrees Celsius . It is a powder in physical form .

Synthesis Analysis

The synthesis of aminooxy compounds involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction . This reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water . The aminooxy group and derived oximation reactions have been used as a key feature in research, preparing functionalized aminooxy compounds so that the oximation chemistry can serve as a prelude to new synthetic or analytical methods .Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a standard way to encode the molecular structure using a short ASCII string.Chemical Reactions Analysis

The reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction, is a versatile click chemistry coupling that generates a robust oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in a large variety of solvents, including water .Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 155.58 .Applications De Recherche Scientifique

Photopolymerization Enhancements A novel alkoxyamine compound bearing a chromophore group has been proposed for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This compound, similar in structure to methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride, shows promise in generating corresponding alkyl and nitroxide radicals under UV irradiation, suggesting its utility in the development of advanced polymerization techniques (Guillaneuf et al., 2010).

Heterocyclic Chemistry Innovations Research has demonstrated the cyclization of certain benzoate compounds to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process, related to the chemical reactivity of this compound, underscores the compound's potential role in synthesizing novel heterocyclic structures (Ukrainets et al., 2014).

Advances in Sugar Chemistry Investigations into the behavior of methyl 2-deoxy-2-diazo-d-arabino-Hexonate upon photolysis and thermolysis have led to the synthesis of novel pyrazole derivatives. This research provides insights into the manipulation of sugar derivatives for the creation of new compounds, paralleling the potential research applications of this compound in carbohydrate chemistry (Horton & Philips, 1972).

Safety and Hazards

The safety information for “Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

methyl 2-aminooxy-3-methoxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4.ClH/c1-8-3-4(10-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJQKFHYCVHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)